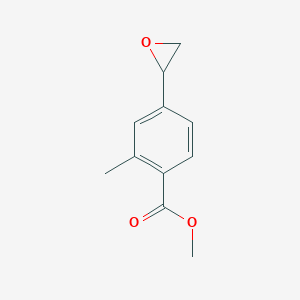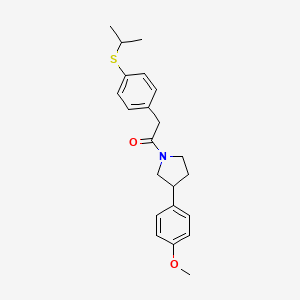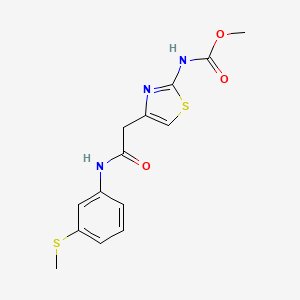
Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" is a derivative of thiazole, which is a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazole derivatives have been studied for their antitumor, antifilarial, antiarrhythmic, and anticoagulant properties, making them significant in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives often involves chemical transformations starting from basic thiazole compounds. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, was synthesized from 2-amino-4-(chloromethyl)thiazole as a starting material . Similarly, other derivatives like methyl 2-(thiazol-2-ylcarbamoyl)acetate were used as precursors for further reactions to create novel thiazolo derivatives with potential pharmacological activities . These synthetic routes typically involve condensation reactions, use of reagents like isothiocyanates, and various organic transformations to introduce different functional groups into the thiazole core.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The specific compound would have additional functional groups attached to this ring, such as a carbamate group and a methylthio phenyl group. These modifications can significantly affect the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions, which are essential for their biological activity. For example, the isothiocyanate group in methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate is a key functional group that can react with nucleophiles, potentially leading to the inhibition of cell proliferation in leukemia cells . The chemical reactivity of these compounds is also influenced by the presence of other substituents, which can lead to the formation of different products when reacted with various reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives like "this compound" are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The carbamate group, for instance, can enhance the solubility in polar solvents, while the thiazole ring might contribute to the compound's stability. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent .
Wissenschaftliche Forschungsanwendungen
Antitumor and Antifilarial Applications
One study highlighted the synthesis of 2,4-disubstituted thiazoles and selenazoles, including a derivative closely related to the compound , exploring their potential as antitumor and antifilarial agents. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a similar compound, showed notable activity in inhibiting the growth of L1210 leukemic cells and demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds. This suggests a promising avenue for research into the compound's potential applications in treating cancer and filarial infections (Y. Kumar et al., 1993).
Antiproliferative Properties
Another research effort focused on the synthesis and antiproliferative activity investigation of new derivatives, aiming to explore their potential in inhibiting cancer cell proliferation. This work underscores the importance of the structural features of thiazole derivatives in mediating cytotoxic properties, particularly against cancer cells. The study's findings on the cytotoxic properties of these compounds highlight their potential as leads in the development of anticancer agents (L. Yurttaş et al., 2022).
Antimicrobial Activity
Research into substituted thiazole-5-carboxaldehydes and their ylidenenitriles derivatives has shown these compounds to possess antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species, suggesting the potential of thiazole derivatives in developing new antimicrobial agents (N. J. Thumar & Manish P. Patel, 2009).
Antihypertensive α-Blocking Agents
Further studies have explored the potential of methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives as antihypertensive α-blocking agents. This research suggests that modifications of the thiazol-2-ylcarbamate structure can yield compounds with significant α-blocking activity, potentially useful in the treatment of hypertension (B. F. Abdel-Wahab et al., 2008).
Wirkmechanismus
Target of Action
Thiazole is a core structural motif present in a wide range of natural products and synthetic drugs . It’s found in the core of various drugs and natural products . Thiazole moiety is involved in many natural and synthetic molecules having interesting activities, such as anticancer, antiviral, antiparkinson, antimicrobial, and anti-inflammatory activities .
Mode of Action
The mode of action of “Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” could be similar to other thiazole derivatives. For example, some thiazole derivatives have been found to display strong antifungal activity . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their broad pharmacological spectrum . They are associated with four different biological activities: anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. As mentioned, thiazole derivatives have been associated with a wide range of biological activities .
Eigenschaften
IUPAC Name |
methyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-20-14(19)17-13-16-10(8-22-13)7-12(18)15-9-4-3-5-11(6-9)21-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXEFOXFNCLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

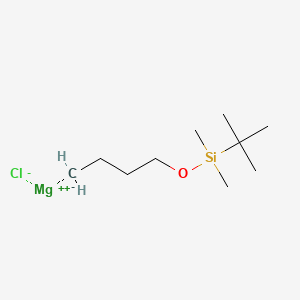
![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)
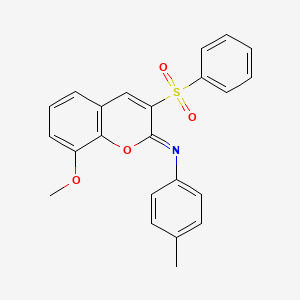
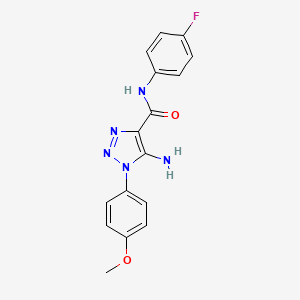
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)
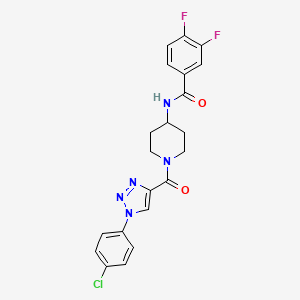

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

